molecular formula C10H6F2O2S2 B2752091 5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid CAS No. 2248363-37-1

5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid

Cat. No. B2752091
CAS RN: 2248363-37-1
M. Wt: 260.27
InChI Key: BDUZCSOMRIGFDM-UHFFFAOYSA-N
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Description

“5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid” is a thiophene derivative. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene-2-carboxylic acid is an organic compound with the formula SC4H3CO2H . It is one of two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid .


Chemical Reactions Analysis

Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .


Physical And Chemical Properties Analysis

Thiophene-2-carboxylic acid is a white solid with a molar mass of 128.15 g·mol−1 . It has a melting point of 125–127 °C .

Mechanism of Action

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Future Directions

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, the future directions of “5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid” could be in these areas.

properties

IUPAC Name

5-[5-(difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O2S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4,9H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUZCSOMRIGFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)F)C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid

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